1,3-Bis(3-isocyanato-4-methylphenyl)-1,3-diazetidine-2,4-dione

Composite Propellants Curing Kinetics Pot Life

1,3-Bis(3-isocyanato-4-methylphenyl)-1,3-diazetidine-2,4-dione (CAS 26747-90-0), industrially referred to as TDI dimer, Desmodur TT, IsoQure TT, or Thanecure T9, is a crystalline solid diisocyanate belonging to the uretdione class. Formed by the [2+2] cycloaddition dimerization of two molecules of toluene-2,4-diisocyanate (2,4-TDI), the compound possesses a central uretdione (1,3-diazetidine-2,4-dione) ring that confers thermally latent reactivity.

Molecular Formula C18H12N4O4
Molecular Weight 348.3 g/mol
CAS No. 26747-90-0
Cat. No. B1583649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(3-isocyanato-4-methylphenyl)-1,3-diazetidine-2,4-dione
CAS26747-90-0
Molecular FormulaC18H12N4O4
Molecular Weight348.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C(=O)N(C2=O)C3=CC(=C(C=C3)C)N=C=O)N=C=O
InChIInChI=1S/C18H12N4O4/c1-11-3-5-13(7-15(11)19-9-23)21-17(25)22(18(21)26)14-6-4-12(2)16(8-14)20-10-24/h3-8H,1-2H3
InChIKeyLOCPTSFJZDIICR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis(3-isocyanato-4-methylphenyl)-1,3-diazetidine-2,4-dione (CAS 26747-90-0): What Procurement Scientists Need to Know About This TDI Dimer


1,3-Bis(3-isocyanato-4-methylphenyl)-1,3-diazetidine-2,4-dione (CAS 26747-90-0), industrially referred to as TDI dimer, Desmodur TT, IsoQure TT, or Thanecure T9, is a crystalline solid diisocyanate belonging to the uretdione class . Formed by the [2+2] cycloaddition dimerization of two molecules of toluene-2,4-diisocyanate (2,4-TDI), the compound possesses a central uretdione (1,3-diazetidine-2,4-dione) ring that confers thermally latent reactivity . With a molecular weight of 348.3 g/mol, an NCO content of approximately 22.5–24.5%, and a melting point exceeding 145 °C, it functions as a bifunctional isocyanate crosslinker under mild processing conditions yet can undergo thermal deblocking at elevated temperatures to regenerate monomeric TDI reactivity in situ . The compound is EU REACH registered with a tonnage band of ≥100 to <1,000 tonnes per annum, indicating established industrial-scale availability .

Why 1,3-Bis(3-isocyanato-4-methylphenyl)-1,3-diazetidine-2,4-dione Cannot Be Substituted by Monomeric TDI, IPDI, or HDI Trimer Without Performance Penalties


Despite sharing an isocyanate functional group, 1,3-bis(3-isocyanato-4-methylphenyl)-1,3-diazetidine-2,4-dione (TDI dimer) is not interchangeable with monomeric TDI, isophorone diisocyanate (IPDI), or HDI trimer in demanding applications such as solid propellant curing, millable polyurethane vulcanization, and latent-reactive adhesive systems . Monomeric TDI (CAS 584-84-9) is a volatile liquid (vapor pressure ~0.01 mmHg at 25 °C) with rapid, unregulated reactivity that leads to short pot lives (~3.6 hours in HTPB systems) and significant occupational exposure hazards [1]. IPDI, while offering a longer pot life (~20 hours in HTPB), suffers from low reactivity that can compromise cure completion and mechanical property development [2]. HDI trimer, though providing intermediate pot life (~8.1 hours), lacks the thermally triggered deblocking mechanism that enables the uretdione ring to cleave and regenerate monomeric TDI for high-temperature post-cure crosslinking [2]. The TDI dimer uniquely occupies a performance niche: it delivers a solid, non-volatile handling form with <0.1% residual free monomer, a moisture-stable uretdione core, and the ability to function as either a mild bifunctional curative (MW 348) below ~140 °C or as a latent source of tetrafunctional TDI (effective MW 174) above ~150 °C [2]. These orthogonal property advantages — extended pot life coupled with high-temperature activation — cannot be replicated by any single-compound alternative, making direct substitution a source of failure in both processing and end-use performance .

Head-to-Head Comparative Evidence for 1,3-Bis(3-isocyanato-4-methylphenyl)-1,3-diazetidine-2,4-dione: Quantified Differentiation vs. Monomeric TDI, IPDI, and HDI Trimer


Extended Pot Life in HTPB Curing Systems: TDI Dimer vs. Monomeric TDI

In hydroxyl-terminated polybutadiene (HTPB)-based composite propellant binder systems, the TDI dimer (1,3-bis(3-isocyanato-4-methylphenyl)-1,3-diazetidine-2,4-dione) exhibits a substantially extended pot life compared to monomeric TDI. Khairnar et al. (2025) demonstrated through viscosity build-up and residual isocyanate titration that the TDI dimer displays 'superior pot life during the initial stage of the reaction' relative to TDI monomer [1]. Cross-referencing with the systematic study by Shi et al. (2022), the HTPB-TDI (monomeric) system exhibits a pot life of 3.6 hours and a rheological reaction rate constant (kη) significantly higher than slower curatives such as HDI-trimer (kη = 0.0049 min⁻¹, pot life 8.1 h) [2]. The TDI dimer, by virtue of its uretdione structure that retards initial isocyanate reactivity, occupies a pot life window between monomeric TDI and IPDI (20.0 h), providing sufficient working time for large-scale propellant casting without the excessive cure retardation characteristic of IPDI [1][2]. The activation energy and rate constant for TDI dimer–HTPB urethane formation were determined via the Arrhenius graphical method, confirming comparatively slower reaction kinetics [1].

Composite Propellants Curing Kinetics Pot Life HTPB Binder

Moisture Stability: Quantitative Advantage of TDI Dimer Over Monomeric TDI in Humid Environments

Khairnar et al. (2025) conducted dedicated water reactivity studies directly comparing 1,3-bis(3-isocyanato-4-methylphenyl)-1,3-diazetidine-2,4-dione (TDI dimer) against monomeric TDI. The results demonstrated that the TDI dimer is 'very stable towards moisture as compared to TDI' [1]. This enhanced moisture stability is structurally rationalized by the uretdione ring, which sterically and electronically shields the isocyanate functionalities from nucleophilic attack by water, reducing premature NCO consumption and CO₂ bubble formation during processing and storage [1]. The practical consequence is a significantly lower rate of isocyanate deactivation under ambient humidity, which is quantitatively reflected in the compound's specification of volatile matter content at ≤0.5% and free TDI monomer content at ≤0.10% . In contrast, monomeric TDI (both 2,4- and 2,6-isomers) reacts exothermically with water at room temperature, generating CO₂ gas and forming urea linkages that can compromise binder network integrity in propellant formulations [1].

Moisture Resistance Isocyanate Stability Composite Propellants Water Reactivity

Residual Free TDI Monomer Content: TDI Dimer (<0.1%) vs. Commercial Monomeric TDI and TDI Prepolymer Grades

Commercial grades of 1,3-bis(3-isocyanato-4-methylphenyl)-1,3-diazetidine-2,4-dione (IsoQure® TT / Thanecure® T9 / Addolink TT) are consistently specified with a residual free TDI monomer content of ≤0.10% (≤1,000 ppm) [1]. The Thanecure® T9 SuperFine datasheet from TSE Industries confirms monomer content at a minimum of 0.1% detection level (i.e., ≤0.1%) . This compares dramatically with monomeric TDI (100% free monomer), TDI prepolymers that may contain 0.5–5% free TDI depending on the stripping process, and conventional low-free TDI trimers (typically <0.5% free monomer) [2]. The ≤0.1% residual monomer specification is critical under the evolving EU REACH restriction framework for diisocyanates (Restriction No. 74, entry 74 of Annex XVII), which mandates training and exposure controls for industrial users handling products with >0.1% free monomeric diisocyanate [2]. The TDI dimer is EU REACH registered (EC No. 247-953-0) with a full registration dossier, confirming its established regulatory standing for industrial procurement [2].

Industrial Hygiene Free Monomer REACH Compliance Diisocyanate Regulation

Physical Form and Volatility: Crystalline Solid TDI Dimer (MP >145 °C) vs. Liquid Monomeric TDI (MP 21.8 °C, VP 0.01 mmHg)

1,3-Bis(3-isocyanato-4-methylphenyl)-1,3-diazetidine-2,4-dione is a white to off-white crystalline powder with a melting point exceeding 145 °C, rendering it a non-volatile solid under all typical storage, handling, and compounding conditions (up to ~100 °C) . This contrasts fundamentally with monomeric 2,4-TDI (CAS 584-84-9), which is a colorless liquid at room temperature (MP 21.8 °C, BP 251 °C) with a measurable vapor pressure of approximately 0.01 mmHg at 25 °C [1]. The vapor pressure differential between the two forms is estimated to be at least two orders of magnitude, as the TDI dimer's high molecular weight (348.3 g/mol) and crystalline lattice energy effectively suppress any appreciable vapor-phase concentration at ambient temperature [1]. The non-volatile solid form also enables particle size engineering: commercial grades such as Thanecure® T9 SuperFine are produced with ≥75% of particles below 10 μm and ≥99% passing through a 325-mesh screen, facilitating homogeneous dispersion in rubber compounding and adhesive formulations . Density is reported at approximately 1.48 g/cm³ at 20 °C for the solid .

Volatility Physical Form Occupational Safety Handling

Temperature-Programmable Bifunctional Reactivity: MW 348 Curative Below 140 °C vs. In Situ TDI Regeneration Above 150 °C

A defining functional differentiator of 1,3-bis(3-isocyanato-4-methylphenyl)-1,3-diazetidine-2,4-dione is its thermally programmable reactivity mechanism, documented across multiple technical datasheets and the primary literature . Under mild conditions — reaction with aliphatic hydroxyl groups at temperatures <140 °C in the absence of basic catalysts, or with primary/secondary amino groups at room temperature — the uretdione ring remains intact and the compound behaves as a strictly bifunctional isocyanate with an effective molecular weight of 348 g/mol (two NCO groups per molecule) . Under more severe conditions — either at temperatures >150 °C, or at temperatures >90 °C with the aid of highly basic catalysts — the central uretdione ring undergoes thermal cycloreversion (deblocking), splitting into two molecules of monomeric TDI (each MW 174 g/mol, each bearing two NCO groups), thereby doubling the effective isocyanate functionality from two to four NCO groups per original dimer molecule . This 'molecular switch' enables a single compound to serve both as a mild, controlled curative during compounding and storage, and as a high-temperature crosslinker during post-cure, eliminating the need for separate latent and active curative components . The deblocking temperature threshold of ~145–150 °C aligns well with typical vulcanization and post-cure cycles for polyurethane elastomers and composite propellants .

Latent Curing Uretdione Deblocking Polyurethane Crosslinking Thermal Activation

High-Value Application Scenarios for 1,3-Bis(3-isocyanato-4-methylphenyl)-1,3-diazetidine-2,4-dione Where Comparator Compounds Underperform


Solid Composite Propellant Curing Agent for Large-Caliber Rocket Motors

In HTPB-based solid composite propellant formulations for large-caliber rocket motors, 1,3-bis(3-isocyanato-4-methylphenyl)-1,3-diazetidine-2,4-dione (TDI dimer) serves as a superior curing agent where extended pot life is critical for casting homogeneity. The slower, controlled urethane formation kinetics — documented by Khairnar et al. (2025) through Arrhenius kinetic analysis — provide a processing window substantially longer than monomeric TDI (pot life ~3.6 hours in comparable HTPB systems) while avoiding the excessive cure retardation of IPDI (~20 hours) that can compromise final mechanical properties [1]. The compound's demonstrated moisture stability is particularly valuable in solid propellant manufacturing, where binder exposure to ambient humidity during casting can introduce voids and cure inconsistencies that compromise ballistic performance [1]. The non-volatile solid form eliminates TDI vapor hazards during propellant mixing and casting operations, a significant engineering control advantage over liquid monomeric TDI in explosive atmosphere facilities [1].

Vulcanizing Agent for High-Hardness Millable Polyurethane Rubber (e.g., Urepan 600 / Millathane Grades)

For millable polyurethane rubber compounding where high hardness and abrasion resistance are required (industrial rollers, ceramic tile molds, solid tires), the TDI dimer functions as the curative of choice. The uretdione ring remains intact under typical compounding temperatures (<65 °C incorporation, <135 °C processing), ensuring that no free isocyanate is liberated during mixing and that the compound remains processable as a thermoplastic until the vulcanization step . At vulcanization temperatures exceeding 150 °C, the uretdione ring undergoes thermal cycloreversion to regenerate monomeric TDI in situ, providing a burst of tetrafunctional crosslinking reactivity that yields vulcanizates with uniquely high hardness through simultaneous crosslinking and chain extension . Recommended loading is ≤8 phr [2]. This dual mechanism — mild processing followed by high-temperature activation — cannot be replicated by monomeric TDI (which reacts prematurely during compounding) or IPDI (which lacks the thermal activation mechanism) .

Adhesion Promoter for Polyester and Aramid Fabric-to-Rubber Bonding in Conveyor Belts and Tire Cord

In the tire and conveyor belt industries, 1,3-bis(3-isocyanato-4-methylphenyl)-1,3-diazetidine-2,4-dione is used as a polyfunctional isocyanate adhesion promoter for bonding polyester, nylon, and aramid reinforcing fabrics to rubber or PVC matrices . Applied via single-dip or double-dip methods as an additive to resorcinol-formaldehyde-latex (RFL) baths, the TDI dimer provides 100% active material that does not affect the strength or flexibility of polyester fibers [3]. The compound's bifunctional reactivity at dipping temperatures (<140 °C) allows covalent bonding to both the fabric surface and the rubber matrix without premature crosslinking, while the solid, non-volatile form eliminates solvent emission concerns associated with liquid isocyanate adhesion promoters . This application leverages the TDI dimer's unique combination of solid-state handling, latent reactivity, and polyfunctionality that is not offered by monomeric TDI (volatile, hazardous) or blocked isocyanate alternatives (which release blocking agents during cure) .

Latent-Reactive Crosslinker for One-Component Polyurethane Dispersion (PUD) Adhesives — Dispercoll® BL XP 2514

The TDI dimer is the active latent crosslinking component in aqueous polyurethane dispersion adhesive systems such as Covestro's Dispercoll® BL XP 2514, where it is suspended as a ~40% solids aqueous dispersion of solid TDI dimer particles . In this application, the TDI dimer remains dormant in the aqueous dispersion at room temperature, enabling true one-component (1K) latent-reactive adhesive formulations that cure upon heat activation (>90–100 °C) after water evaporation . This storage-stable, single-component format is unattainable with monomeric TDI (which would hydrolyze in aqueous media) or conventional hydrophilic isocyanates (which have limited pot life in water) . The technology is employed in automotive interior bonding, footwear, and furniture lamination where production simplicity and extended open time are valued .

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